N-Benzyloxycarbonyl (S)-Lisinopril-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

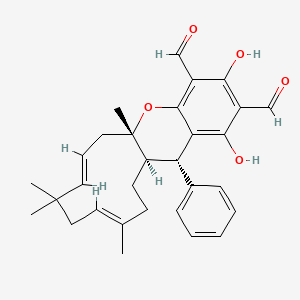

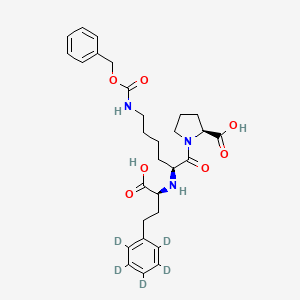

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a derivative of Lisinopril, which is a medication used to treat high blood pressure. The “d5” indicates that it is a deuterated form of the compound, meaning it contains deuterium (heavy hydrogen) atoms . The N-Benzyloxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

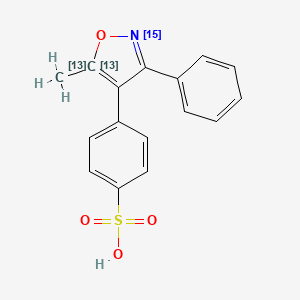

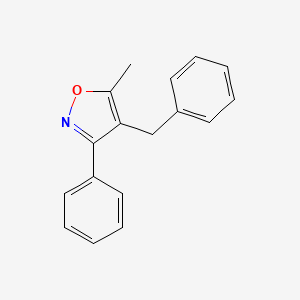

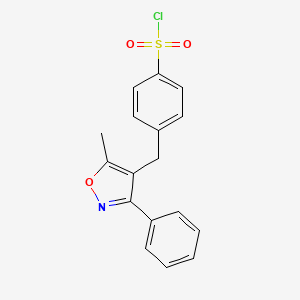

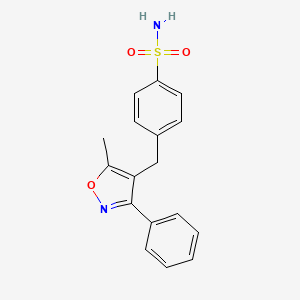

The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 involves the use of enzymes and substrates produced using recombinant techniques . The reaction involves consecutive reactions of the compound and other reactants, with the second reaction being the rate-determining step . The synthesis can be improved by utilizing modern rational enzyme design methods .Molecular Structure Analysis

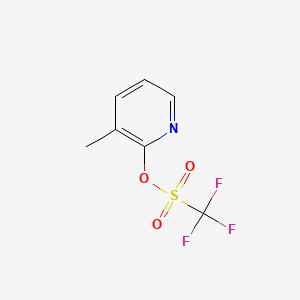

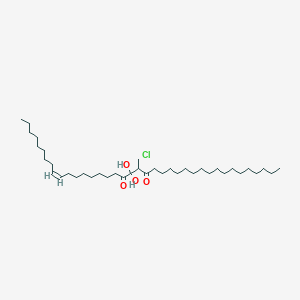

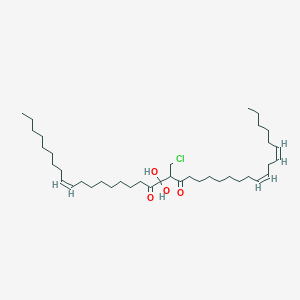

The molecular structure of N-Benzyloxycarbonyl (S)-Lisinopril-d5 is complex, as it is a derivative of Lisinopril and contains a deuterium atom . The structure is determined by various factors, including the presence of the N-Benzyloxycarbonyl group and the specific arrangement of atoms within the molecule .Chemical Reactions Analysis

N-Benzyloxycarbonyl (S)-Lisinopril-d5 can undergo various chemical reactions, including those catalyzed by enzymes . For example, it can participate in the formation of peptide bonds in a process known as chemoenzymatic peptide synthesis . This process is clean and mild, unlike conventional chemical synthesis, which involves complicated and laborious protection-deprotection procedures and harsh reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are determined by its molecular structure . It is a white to light yellow crystalline powder . It has a melting point of 75-77 °C, a density of 1.1952, and is soluble in methanol .Safety And Hazards

将来の方向性

The future directions for N-Benzyloxycarbonyl (S)-Lisinopril-d5 could involve further exploration of its potential applications in pharmaceuticals and biotechnology . There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . The chemoenzymatic approach has been utilized for several decades because determining the optimal conditions for conventional synthesis is often time-consuming .

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGFGHUACTNCM-OFXAPOSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl (S)-Lisinopril-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。